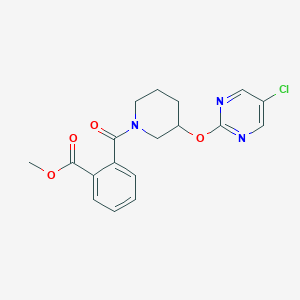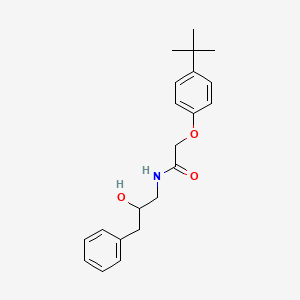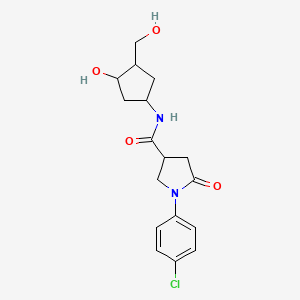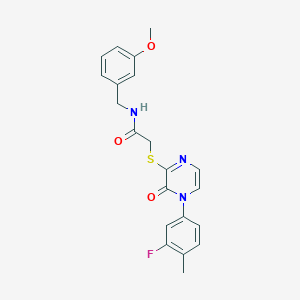![molecular formula C25H25N3O4S B2631539 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-02-7](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The chemical compound "3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" is related to a class of compounds that have been synthesized and evaluated for their biological activities, including anti-monoamine oxidase and antitumor activities. The synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, including reactions with halides and transformation into 1-sulfanyl-substituted triazolobenzoquinazolines, has demonstrated significant anti-monoamine oxidase and antitumor effects in studies. These synthesized compounds are part of ongoing research into their potential therapeutic applications due to their promising biological activities (Markosyan et al., 2015).
Chemical Synthesis and Transformations
Further research has delved into the synthesis, conversions, and the exploration of anti-monoamine-oxidase and anticonvulsant activities of these compounds. For instance, the synthesis of 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one and its reactions with various alkyl(benzyl)halides to produce new series of benzo[h]quinazolines showcases the versatility of these compounds. Their pharmacological profiles suggest potential for developing new treatments targeting monoamine-oxidase inhibitors and anticonvulsant therapies (Grigoryan et al., 2017).
Antimicrobial and Antineoplastic Properties
Moreover, the antimicrobial and antineoplastic properties of similar quinazoline derivatives have been studied, indicating that these compounds could serve as leads for the development of new antimicrobial and cancer therapies. Synthesis approaches and characterizations of these compounds, alongside their biological activity assessments, provide critical insights into their potential utility in medical and pharmaceutical applications (El-Shenawy, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "1,3-benzodioxole", "cyclohexene", "thiourea", "ethyl bromoacetate", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-nitrobenzoic acid to form 2-nitrobenzoic acid", "Step 2: Reduction of 2-nitrobenzoic acid to form 2-aminobenzoic acid using sodium borohydride", "Step 3: Condensation of 1,3-benzodioxole with 2-aminobenzoic acid using acetic anhydride to form 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid", "Step 4: Cyclization of 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid with thiourea to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "Step 5: Esterification of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid with ethyl bromoacetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 6: Reduction of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide using sodium borohydride to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 7: Alkylation of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide with cyclohexene using sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
CAS RN |
422530-02-7 |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.55 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-7-8-19-20(13-18)27-25(33)28(24(19)30)14-17-6-9-21-22(12-17)32-15-31-21/h4,6-9,12-13H,1-3,5,10-11,14-15H2,(H,26,29)(H,27,33) |
InChI Key |
MULLTHYLZXMMPZ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2631456.png)
![(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2631459.png)
![6-[(4-Benzylpiperazin-1-yl)sulfonyl]-2-chloroquinoxaline](/img/structure/B2631460.png)

![(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2631463.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)
![N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2631468.png)
![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2631469.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)


![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)